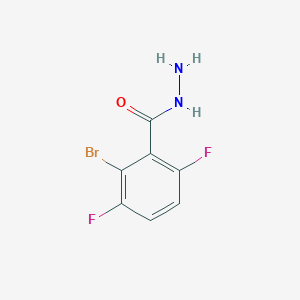
2-Bromo-3,6-difluorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,6-difluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluorobenzohydrazide typically involves the reaction of 2-Bromo-3,6-difluorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized to form corresponding azides or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing bromine or fluorine.
Oxidation Products: Azides or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-3,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,6-difluorobenzaldehyde: A related compound with an aldehyde functional group instead of a hydrazide.
2-Bromo-3,6-difluorobenzoic acid: A compound with a carboxylic acid functional group.
3,6-Dibromo-2-fluorobenzaldehyde: A compound with two bromine atoms and one fluorine atom.
Uniqueness
2-Bromo-3,6-difluorobenzohydrazide is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the hydrazide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H5BrF2N2O |
|---|---|
Poids moléculaire |
251.03 g/mol |
Nom IUPAC |
2-bromo-3,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-6-4(10)2-1-3(9)5(6)7(13)12-11/h1-2H,11H2,(H,12,13) |
Clé InChI |
NKFZUXQQEZXYGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)C(=O)NN)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















